Cycloprop-2-en-1-amine
Description
Significance of Cyclopropene (B1174273) and Cyclopropylamine (B47189) Architectures in Organic Chemistry
The cyclopropane (B1198618) ring, a three-membered carbocycle, is a recurring motif in a multitude of natural products and biologically active molecules. longdom.orgresearchgate.net Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal tetrahedral geometry, imparts unique chemical reactivity. longdom.org This reactivity makes cyclopropane derivatives valuable synthetic intermediates. acs.org The introduction of a double bond to form a cyclopropene ring further amplifies this strain, rendering these molecules exceptionally reactive and useful in various chemical transformations. wiley.comnih.gov Cyclopropenes, being the smallest unsaturated carbocycles, possess high ring strain energy and are considered extremely reactive units. wiley.com Their unique structural features and reactivity have made them attractive building blocks in organic synthesis, leading to their use in cycloaddition reactions, ring-opening reactions, and as bioorthogonal chemical reporters. wiley.comrsc.orgresearchgate.net
Similarly, the cyclopropylamine moiety, which combines the strained cyclopropane ring with a basic amino group, is a privileged scaffold in medicinal chemistry. longdom.org The unique conformational constraints and electronic properties conferred by the cyclopropane ring can significantly influence the biological activity of a molecule. longdom.org Cyclopropylamines are found in a wide array of pharmaceuticals and agrochemicals, where they often contribute to enhanced potency, selectivity, and metabolic stability. longdom.org The synthesis of these compounds has been a significant area of research, with numerous methods developed for their preparation. acs.org
Historical Development of Research on Unsaturated Cyclopropylamines and Cyclopropenes
The journey to understand and utilize unsaturated cyclopropylamines and cyclopropenes has been a gradual process. The synthesis of the parent cyclopropene ring was a significant challenge for early chemists, with the first successful isolation of a cyclopropene derivative being a landmark achievement. wiley.com Over the past few decades, research into the chemistry of cyclopropenes has grown exponentially, driven by their potential in organic synthesis. wiley.com Key reviews have chronicled the progress in this field, highlighting advancements in their synthesis and diverse transformations. wiley.comrsc.org
The development of synthetic methods for cyclopropene derivatives has been a major focus. Rhodium-catalyzed reactions of α-diazoesters with alkynes have emerged as a particularly useful method for preparing cycloprop-2-ene carboxylates. scispace.com While early cyclopropene derivatives were often unstable, researchers have developed strategies to synthesize more stable analogues, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, which are stable to long-term storage. scispace.comresearchgate.net
Research on cyclopropylamines has also seen significant advancements. acs.org While classical methods like the Curtius rearrangement and Simmons-Smith reaction have been adapted for their synthesis, newer methods, including Kulinkovich reactions and additions to cyclopropenes, have expanded the synthetic toolbox. acs.org The development of catalytic enantioselective methods for the synthesis of substituted cyclopropylamines has been a particularly active area of research. scholaris.carsc.org The synthesis of unsaturated cyclopropylamines, such as cycloprop-2-en-1-amine, represents a convergence of these two fields of study.
Fundamental Principles of Ring Strain and Electronic Properties in Cyclopropene-Amine Systems
The reactivity of this compound is fundamentally governed by the immense strain within its three-membered ring. Cyclopropane itself exhibits significant angular and torsional strain due to its 60° internal bond angles, a stark deviation from the ideal 109.5° for sp³ hybridized carbon atoms. thieme-connect.com This strain energy is estimated to be around 27.5 kcal/mol. thieme-connect.com The introduction of a double bond in cyclopropene increases this strain energy to approximately 54.1 kcal/mol, making it one of the most strained carbocycles. nih.gov This high degree of strain is the primary driving force for many of the reactions that cyclopropenes undergo, as these reactions lead to the opening of the ring and the release of this stored energy. wiley.comnih.gov
The electronic properties of the cyclopropene ring are also unique. The bonding in cyclopropene involves sp¹·¹⁹ hybrid orbitals for the bonds to substituents and sp²·⁶⁸ hybrid orbitals for the ring's sigma framework. wiley.com This enhanced s-character influences the molecule's reactivity. wiley.com The presence of an amino group directly attached to the cyclopropene ring in this compound introduces further electronic complexity. The nitrogen atom's lone pair of electrons can interact with the strained ring system, potentially influencing the stability and reactivity of the double bond. This interaction between the electron-donating amino group and the strained, electron-rich double bond is a key feature of the cyclopropene-amine system.
The combination of high ring strain and the electronic influence of the amine functionality makes this compound a molecule with a rich and complex chemical profile, poised for a variety of chemical transformations.
Interactive Data Tables
Computed Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₃H₅N |
| Molecular Weight | 55.08 g/mol |
| Exact Mass | 55.042199164 Da |
| XLogP3-AA | -0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 4 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
111395-78-9 |
|---|---|
Molecular Formula |
C3H5N |
Molecular Weight |
55.08 g/mol |
IUPAC Name |
cycloprop-2-en-1-amine |
InChI |
InChI=1S/C3H5N/c4-3-1-2-3/h1-3H,4H2 |
InChI Key |
CMHYJNFHPVASSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1N |
Origin of Product |
United States |
Synthetic Methodologies for Cycloprop 2 En 1 Amine Derivatives and Analogs
Construction of the Cyclopropene (B1174273) Ring System with Amine Functionality
Directly forming the cyclopropene ring while incorporating an amine or a precursor group is a primary strategy for synthesizing cycloprop-2-en-1-amine derivatives.
Rhodium-Catalyzed Cyclopropenation of Alkynes
Rhodium-catalyzed reactions are a cornerstone for forming cyclopropane (B1198618) and cyclopropene rings. nih.gov These reactions typically involve the decomposition of a diazo compound by a rhodium catalyst to generate a rhodium-carbene intermediate, which then undergoes a [2+1] cycloaddition with an alkyne. nih.govacs.org For the synthesis of this compound derivatives, this methodology can be adapted by using diazo compounds that contain a protected amine functionality.
The general approach involves the reaction of an alkyne with an α-diazocarbonyl compound in the presence of a dirhodium(II) catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄]. researchgate.net The choice of catalyst can influence the stereoselectivity of the reaction. researchgate.net For instance, chiral dirhodium carboxamidates have been developed for enantioselective cyclopropenation. acs.org The resulting cyclopropene product contains the carbonyl group from the diazo compound, which can then be converted to an amine through subsequent reactions like the Curtius rearrangement.
Recent advancements have focused on expanding the scope of this reaction to include more challenging substrates like aliphatic alkynes and on improving enantioselectivity through the design of new chiral ligands for the rhodium catalyst. nih.gov
Table 1: Examples of Rhodium-Catalyzed Cyclopropenation Reactions This table is for illustrative purposes and does not represent a comprehensive list of all possible reactions.
| Alkyne Substrate | Diazo Compound | Rhodium Catalyst | Product Type |
|---|---|---|---|
| Phenylacetylene | Ethyl diazoacetate | Rh₂(OAc)₄ | Cyclopropene ester |
| 1-Octyne | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | Chiral cyclopropene ester |
| Propyne | N,N-Diethyl-2-diazoacetamide | Rh₂(esp)₂ | Cyclopropene amide |
Dehydrohalogenation-Induced Cyclopropene Formation Followed by Nucleophilic Trapping
This method involves the generation of a highly reactive cyclopropene intermediate through the elimination of a hydrogen halide from a dihalocyclopropane. The transient cyclopropene is then trapped in situ by a nucleophile, such as an amine. mdpi.com
The process typically starts with the synthesis of a 1,1-dihalocyclopropane, which can be prepared by the addition of a dihalocarbene to an alkene. Subsequent treatment with a strong base, such as potassium tert-butoxide, induces 1,2-dehydrohalogenation, forming the cyclopropene. mdpi.com If an amine is present in the reaction mixture, it can add to the strained double bond of the cyclopropene to yield the desired aminocyclopropane derivative. nih.gov
A key advantage of this method is the ability to generate densely substituted cyclopropanes. mdpi.com However, a challenge lies in controlling the regioselectivity of the nucleophilic addition, especially with unsymmetrically substituted cyclopropenes. Recent work has explored the use of chiral amines to induce diastereoselectivity in the addition step. nih.gov
Kulinkovich-Type Cyclopropanations for Aminocyclopropanes
The Kulinkovich reaction, and its modifications, provides a powerful route to cyclopropanols and cyclopropylamines from esters, amides, or nitriles. acsgcipr.orgethz.chorganic-chemistry.org The reaction utilizes a titanium(IV) alkoxide, typically Ti(OiPr)₄, and a Grignard reagent to form a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org
In the Kulinkovich-Szymoniak modification, nitriles react with the titanacyclopropane intermediate to form an azatitanacycle. organic-chemistry.org Subsequent treatment with a Lewis acid promotes rearrangement to the corresponding primary cyclopropylamine (B47189). organic-chemistry.org This method is particularly useful for synthesizing 1-substituted cyclopropylamines.
The Kulinkovich-de Meijere reaction is an adaptation that uses amides as starting materials to produce aminocyclopropanes. ethz.chorgsyn.org This intermolecular Ti(IV)-mediated cyclopropanation has been successfully applied to the synthesis of various substituted 2-phenylcyclopropylamines and constrained analogs of neurotransmitters. nih.gov The reaction proceeds through the addition of the titanacyclopropane to the amide carbonyl group. orgsyn.org
Table 2: Comparison of Kulinkovich-Type Reactions for Aminocyclopropane Synthesis
| Reaction Name | Starting Material | Key Intermediate | Product |
|---|---|---|---|
| Kulinkovich-Szymoniak | Nitrile | Azatitanacycle | Primary Cyclopropylamine |
| Kulinkovich-de Meijere | Amide | Titanacyclopropane | N-Substituted Aminocyclopropane |
Synthesis through Rearrangement and Functional Group Transformations
An alternative approach to synthesizing this compound derivatives involves the initial construction of a cyclopropane or cyclopropene ring followed by the introduction or modification of the amine functionality through rearrangement reactions or other functional group transformations.
Curtius Rearrangements for Amine Generation
The Curtius rearrangement is a classic and versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govorganic-chemistry.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate. wikipedia.org The isocyanate can then be hydrolyzed to the corresponding amine. organic-chemistry.org
This rearrangement can be applied to cyclopropanecarboxylic acids or cyclopropenecarboxylic acids to generate the corresponding cyclopropylamines or cyclopropenylamines. nih.govresearchgate.net The synthesis of the starting carboxylic acid can be achieved through various methods, including the hydrolysis of corresponding esters or amides. nih.gov
A combined theoretical and experimental study on the Curtius rearrangement of cycloprop-2-ene-1-oyl azides has provided strong evidence for a concerted mechanism, where the loss of nitrogen gas and the migration of the alkyl group occur simultaneously. researchgate.netnih.gov This understanding is crucial for predicting the stereochemical outcome of the reaction, as the migration occurs with retention of configuration at the migrating carbon. wikipedia.org
Cyclopropyliminium Rearrangements for Heterocycle Synthesis
Cyclopropyliminium ions are reactive intermediates that can undergo rearrangement to form five-membered nitrogen-containing heterocycles, such as pyrrolines. unirioja.esresearchgate.netrsc.org This rearrangement, often referred to as a Cloke-Wilson type rearrangement, is driven by the release of ring strain in the three-membered ring. researchgate.netrsc.orgresearchgate.net
These rearrangements can be initiated thermally or photochemically. unirioja.es The reaction involves the formation of a cyclopropylimine, which is an imine directly attached to a cyclopropane ring. Upon activation, the cyclopropane C-C bond cleaves, and the resulting intermediate cyclizes to form the more stable five-membered ring. unirioja.es
This methodology has been extensively used in the synthesis of various alkaloids and other biologically active compounds. unirioja.esacs.orgacs.org For instance, the thermal cyclopropylimine rearrangement of cyclopropylazoles has been shown to produce condensed heterocycles like 2,3-dihydro-1H-pyrroles. researchgate.netcolab.wsresearchgate.net The regioselectivity of the rearrangement can often be controlled by the substitution pattern on the cyclopropane ring and the reaction conditions. researchgate.net While this method primarily leads to the formation of heterocycles rather than the isolation of this compound itself, it represents a significant application of the chemical reactivity of aminocyclopropane derivatives.
Stereoselective and Enantioselective Synthesis
The creation of specific stereoisomers of this compound derivatives is a significant challenge due to the high ring strain and the need to control multiple stereocenters. Various sophisticated strategies have been developed to address this, enabling the synthesis of enantiomerically enriched products.
Diastereoselective Control via Chiral Intermediates
One effective strategy for achieving stereocontrol is the use of chiral auxiliaries. wikipedia.org These are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org This approach has been successfully applied to the synthesis of chiral cyclopropane derivatives.
A notable example involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction. rsc.orgrsc.org In this method, a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is first reacted with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. rsc.org The hydroxyl group in this intermediate then directs the subsequent cyclopropanation of the double bond, leading to a cyclopropyl-aldol with high diastereomeric excess. rsc.org Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the enantiopure cyclopropane-carboxaldehyde. rsc.org This strategy demonstrates how a temporary stereocenter can effectively control the formation of the cyclopropane ring's stereochemistry. rsc.org
Another approach utilizes chiral auxiliaries in the derivatization of substituted cinnamic acids. For instance, Oppolzer's sultam can be used to create a chiral derivative which, after recrystallization, undergoes diastereoselective cyclopropanation to produce a cyclopropylamine with high chiral purity. google.com
The concept of a "catalytically formed chiral auxiliary" has also emerged. nih.gov This involves the asymmetric catalytic generation of the auxiliary in a synthetically useful step. nih.gov For example, a palladium-catalyzed carboetherification of propargylic amines can create tetra-substituted alkene-bound oxazolidines with high enantioselectivity. nih.gov This newly formed chiral auxiliary can then direct subsequent reactions like cyclopropanation. nih.gov
A summary of representative diastereoselective syntheses using chiral intermediates is presented below:
| Starting Material | Chiral Auxiliary/Directing Group | Key Reaction Step | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| α,β-Unsaturated Aldehyde | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Directed Cyclopropanation | High | >95% | rsc.org |
| Substituted Cinnamic Acid | Oppolzer's Sultam | Diastereoselective Cyclopropanation | High | High | google.com |
| Propargylic Amines | Catalytically Formed Oxazolidine | Diastereoselective Cyclopropanation | Not Reported | High | nih.gov |
Asymmetric Catalysis in Cyclopropene-Amine Derivative Synthesis
Asymmetric catalysis offers a more atom-economical and efficient route to enantiomerically enriched cyclopropane derivatives. wikipedia.orgacs.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. wikipedia.org
A significant breakthrough in this area is the enantioselective hydroamination of substituted cyclopropenes with various amines. chemistryviews.org Chiral half-sandwich rare-earth-metal catalysts, particularly those based on yttrium, lanthanum, and samarium, have proven effective for this transformation. chemistryviews.org This method provides a 100% atom-efficient pathway to a range of chiral aminocyclopropane derivatives with high yields (up to 96%), excellent diastereoselectivity (up to >20:1 d.r.), and outstanding enantioselectivity (up to 99% ee) under mild conditions. chemistryviews.org
Cobalt(II) complexes with chiral ligands have also been employed for the asymmetric cyclopropanation of olefins with succinimidyl diazoacetate. organic-chemistry.org This reaction produces cyclopropane succinimidyl esters in high yields and with excellent diastereo- and enantioselectivity. These esters are versatile intermediates that can be converted to optically active cyclopropyl (B3062369) carboxamides by reacting them with a wide array of amines. organic-chemistry.org
Furthermore, copper(I)-catalyzed asymmetric cyclopropanation using phenyliodonium (B1259483) ylides derived from methyl nitroacetate (B1208598) has been developed as a practical, three-step synthesis of enantiomerically enriched cyclopropane α-amino acid esters. acs.org While early rhodium or copper-catalyzed cyclopropanations with diazo derivatives showed poor enantiocontrol, the use of specific chiral ligands with copper(I) has significantly improved the enantioselectivity of this transformation. acs.org
The table below summarizes key findings in asymmetric catalysis for cyclopropene-amine derivative synthesis:
| Reaction Type | Catalyst System | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Hydroamination | Chiral half-sandwich rare-earth-metal catalyst | Substituted Cyclopropenes | >20:1 | 99% | chemistryviews.org |
| Cyclopropanation | Co(II)-catalyst with chiral porphyrin-like ligand | Various Olefins | High | High | organic-chemistry.org |
| Cyclopropanation | Cu(I)-catalyst with chiral ligand | Alkenes and Phenyliodonium Ylides | Good | ≤72% (earlier work), improved with new ligands | acs.org |
Biocatalytic Approaches for Chiral Resolution
Biocatalysis has emerged as a powerful and environmentally friendly tool for obtaining enantiomerically pure compounds. rsc.orgnih.gov This method utilizes enzymes to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. rsc.orgnumberanalytics.com Hydrolases, such as lipases and amidases, are commonly used enzymes in industrial settings for this purpose. rsc.org
Enzymatic kinetic resolution can be applied to the synthesis of chiral cyclopropane derivatives. For example, the resolution of racemic 2-(pent-4-ynyl)cyclopropyl acetate (B1210297) has been achieved on a multi-kilogram scale using Candida antarctica lipase (B570770) B (CAL-B). rsc.org This process yields the (1R,2R)-2-(pent-4-ynyl)cyclopropanol, an intermediate for the antiviral drug grazoprevir. rsc.org
Another strategy involves the dynamic kinetic resolution of amino acid amides. In this approach, a stereoselective amino acid amidase is used in the presence of a racemase. nih.gov The amidase selectively hydrolyzes one enantiomer of the amino acid amide, while the racemase continuously converts the remaining enantiomer into the reactive one, theoretically allowing for a 100% yield of the desired chiral amino acid. nih.gov While not directly demonstrated on this compound itself, this methodology holds potential for the synthesis of chiral cyclopropyl amino acids.
Transaminases are another class of enzymes with significant potential in the synthesis of chiral amines. nih.gov These enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. rsc.org Protein engineering has expanded the substrate scope of transaminases, making them suitable for producing a wider range of chiral amines. nih.gov
The following table highlights examples of biocatalytic resolutions relevant to the synthesis of chiral cyclopropane derivatives:
| Enzyme | Reaction Type | Substrate | Key Outcome | Reference |
| Candida antarctica lipase B (CAL-B) | Kinetic Resolution | 2-(pent-4-ynyl)cyclopropyl acetate | Production of (1R,2R)-2-(pent-4-ynyl)cyclopropanol | rsc.org |
| Amino Acid Amidase and Racemase | Dynamic Kinetic Resolution | Amino Acid Amides | Synthesis of enantiopure amino acids | nih.gov |
| Transaminase | Reductive Amination | Ketones/Aldehydes | Synthesis of chiral amines | nih.gov |
Reactivity and Reaction Mechanisms of Cycloprop 2 En 1 Amine and Its Functional Analogs
Ring-Opening Transformations Driven by Ring Strain
The significant ring strain in cyclopropane (B1198618) rings, estimated to be around 29 kcal/mol, is a primary driver for their chemical reactivity. wikipedia.org This strain arises from bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbons. wikipedia.org In cycloprop-2-en-1-amine, the presence of a double bond further increases this strain, making the molecule susceptible to reactions that relieve this energetic instability. wikipedia.org
Mechanisms of Carbon-Carbon Bond Cleavage in Cyclopropyl (B3062369) Systems
The cleavage of carbon-carbon bonds in cyclopropyl systems is a key feature of their chemistry, driven by the release of ring strain. acs.orgx-mol.com In donor-acceptor (D-A) cyclopropanes, which have an electron-donating group and an electron-withdrawing group on adjacent carbons, ring-opening is particularly facile. nih.gov This "push-pull" effect polarizes the cyclopropane bond, making it susceptible to cleavage. nih.gov The presence of an amine group, a strong electron donor, in this compound suggests it would readily undergo ring-opening reactions, especially in the presence of an activating group or under specific reaction conditions.
The cleavage can be initiated by various means, including polar reactions, pericyclic processes, radical-based reactions, and transition metal-catalyzed C–C bond activations. acs.orgx-mol.com For instance, Lewis or Brønsted acids can catalyze the ring-opening of D-A cyclopropanes. nih.gov The high strain energy of vinylcyclopropanes (around 28 kcal/mol) also promotes ring-opening to form active π-allyl-metal complexes in the presence of transition metals. nih.gov
Oxidative Ring Opening Processes
Oxidative processes provide a powerful method for initiating the ring-opening of cyclopropylamines. acs.org The one-electron oxidation of a cyclopropylamine (B47189) generates a cyclopropylamine radical cation. acs.org This species is prone to rapid rearrangement and ring cleavage. acs.org For example, photosensitized oxidative ring-opening of tertiary aminocyclopropanes has been reported as a facile method for ring cleavage under neutral conditions. acs.org
The oxidation can be achieved through various methods, including photoredox catalysis and the use of chemical oxidants like Fe(III). acs.orgnih.gov The resulting radical cation can undergo C-C bond cleavage to form a distonic radical cation, which features both a radical and a cationic center. uark.edu This intermediate is highly reactive and can participate in a variety of subsequent reactions. For instance, the oxidative ring-opening of cyclopropylamides has been utilized in the synthesis of 1,3-oxazines. chemistryviews.org In some cases, the oxidative ring-opening of cyclopropylamines can lead to the formation of 1,2-dioxolanes. researchgate.net
The table below summarizes examples of oxidative ring-opening reactions of cyclopropylamine derivatives.
| Starting Material | Oxidant/Conditions | Product Type | Reference |
| Tertiary aminocyclopropanes | Photosensitized oxidation | Ring-opened ketones (after hydrolysis) | acs.org |
| N-Aryl cyclopropylamines | Visible-light photocatalysis | Indolines, Octahydro-1H-cyclopenta[b]pyridines | nih.gov |
| Cyclopropylamides | Electrochemical oxidation | 1,3-Oxazines | chemistryviews.org |
| Cyclopropylamines | Varies | 1,2-Dioxolanes | researchgate.net |
Reactivity of Cyclopropene (B1174273) Imine Derivatives
Cyclopropene imines, functional analogs of this compound, are also highly reactive due to significant ring strain. acs.org Their chemistry is characterized by ring-opening reactions, often catalyzed by transition metals. For example, the reaction of cyclopropene imines with thorium metallocenes leads to ring-opening, with the specific product depending on the reaction temperature. acs.org At low temperatures, the cyclopropene ring remains intact, while at room temperature, ring-opening occurs to form either a nitrile or an iminato vinyl complex. acs.org
Cycloaddition reactions are another important aspect of cyclopropene imine chemistry. They can participate in [2π + 2σ] type cycloadditions with imine or carbonyl derivatives to form dihydropyrrole or furan (B31954) derivatives, respectively. researchgate.net These reactions are often facilitated by silver or ytterbium catalysts. researchgate.net
Radical Cation Chemistry of Cyclopropylamines
The generation of radical cations from cyclopropylamines opens up a rich area of reactive chemistry, distinct from the transformations of the neutral parent molecules.
Generation and Pathways of Amine Radical Cations
Amine radical cations are typically generated through one-electron oxidation of the corresponding amine. beilstein-journals.org This can be achieved using various methods, including electrochemical oxidation, chemical oxidants, and, notably, visible-light photoredox catalysis. beilstein-journals.org In the context of photoredox catalysis, an excited photocatalyst oxidizes the amine to its radical cation. nih.gov
Once formed, the amine radical cation can undergo several reaction pathways. beilstein-journals.orgdiva-portal.org A key pathway for cyclopropylamine radical cations is the irreversible opening of the strained cyclopropyl ring. nih.gov This ring-opening is often rapid and leads to the formation of a β-carbon radical iminium ion, a type of distonic radical cation. nih.govuark.edu This intermediate possesses both a nucleophilic radical center and an electrophilic iminium ion, allowing for a diverse range of subsequent reactions. beilstein-journals.org
Another potential pathway for amine radical cations is deprotonation at the carbon alpha to the nitrogen, which would form a nucleophilic α-amino radical. beilstein-journals.org
Alpha-Amino Radical Formation and Reactivity
While the dominant pathway for cyclopropylamine radical cations is often ring-opening, the formation of α-amino radicals is a common reactive pathway for amine radical cations in general. beilstein-journals.org These α-amino radicals are typically generated by deprotonation of the amine radical cation at the α-carbon. beilstein-journals.org They are strongly reducing species and can be intercepted by various electrophiles, such as Michael acceptors. beilstein-journals.org
In the context of cyclopropylamines, the formation of an α-amino radical would compete with the ring-opening process. However, methods have been developed to specifically generate α-amino radicals adjacent to a cyclopropyl group. For instance, a reductive method involving a visible-light-activated ion-pair charge-transfer complex between an in-situ generated iminium ion and a thiophenolate has been used to generate α-amino radicals. cam.ac.uk In this system, the α-amino radical adjacent to a cyclopropane ring can undergo rapid β-scission, driving the reaction forward. cam.ac.uk
Pericyclic Reactions in Cyclopropene-Amine Chemistry
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a prominent feature of cyclopropene-amine chemistry. The strained double bond and adjacent amine group actively participate in these transformations.
[3+2] cycloaddition reactions involving aminocyclopropanes are powerful methods for constructing five-membered rings. nih.govchemrxiv.orgchemrxiv.org These reactions can be initiated photochemically, often utilizing visible-light photoredox catalysis to generate a nitrogen-centered radical cation. chemrxiv.org This intermediate undergoes facile ring-opening of the cyclopropane ring to form a distonic radical cation, which then participates in the cycloaddition with an alkene or another unsaturated partner. nih.gov
For instance, the photochemical intermolecular [3+2] cycloaddition of cyclopropylamines with olefins, mediated by visible light, has been successfully demonstrated. researchgate.net Similarly, N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with α,β-unsaturated carbonyl systems without the need for a photocatalyst, proceeding through a single electron transfer (SET) mechanism upon photoexcitation. chemrxiv.orgchemrxiv.org This approach provides a straightforward route to N-arylaminocycloalkyl compounds. chemrxiv.org
A notable variant is the photoinduced [3σ+2σ] cycloaddition of cyclopropylamines with bicyclo[1.1.0]butanes, which furnishes trisubstituted bicyclo[3.1.1]heptanes. nih.govresearchgate.net This transformation is significant as it provides access to unique meta-substituted arene bioisosteres. nih.gov The mechanism involves single-electron transfer to the cyclopropylaniline, leading to the formation of a radical cation that opens to a distonic radical cation. This intermediate then adds to the bicyclo[1.1.0]butane, followed by cyclization to yield the final product. nih.gov
The scope of these reactions is broad, tolerating a range of functional groups on both the cyclopropylamine and the coupling partner. nih.govchemrxiv.org
Table 1: Examples of [3+2] Cycloaddition Reactions of Cyclopropylamine Derivatives
| Cyclopropylamine Derivative | Coupling Partner | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Aryl cyclopropylamines | α,β-Unsaturated carbonyls | 365 nm irradiation | N-Arylaminocycloalkyl compounds | chemrxiv.orgchemrxiv.org |
| Cyclopropyl anilines | Styrenes | Visible-light photocatalysis | Cyclopentanes | chemrxiv.org |
| Cyclopropylamines | Bicyclo[1.1.0]butanes | Photoredox catalysis | 4-Aminobicyclo[3.1.1]heptanes | nih.govresearchgate.net |
Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. libretexts.orgnumberanalytics.com In the context of cyclopropene-amine chemistry, the focus is often on the electrocyclic ring-opening of the cyclopropene ring. wiley.comnih.gov
These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. numberanalytics.com The stereochemical outcome—whether the ring opens in a conrotatory or disrotatory fashion—depends on whether the reaction is induced thermally or photochemically. masterorganicchemistry.commasterorganicchemistry.com For a 4π-electron system like cyclobutene, thermal ring-opening is conrotatory, while photochemical ring-opening is disrotatory. masterorganicchemistry.com
In the case of cyclopropene derivatives, ring-opening reactions can be triggered by thermal or photochemical activation. wiley.com For example, the ring-opening of a cyclopropyl radical, which can be generated from a cyclopropylamine, is expected to proceed in a disrotatory manner. nih.gov Computational studies on the ring-opening of an aminocyclopropyl radical have shown that the outward disrotatory pathway has a low activation barrier. nih.gov This stereospecific ring-opening plays a crucial role in determining the stereochemistry of the final product in sequential reactions. nih.gov
Sigmatropic rearrangements are another class of pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.org182.160.97 In cyclopropene-amine systems and their analogs, both nih.govnih.gov- and nih.govresearchgate.net-sigmatropic rearrangements are observed and provide access to a variety of functionalized structures. researchgate.netbeilstein-journals.org
nih.govnih.gov-Sigmatropic rearrangements are particularly valuable. For instance, N-arylated O-cyclopropyl hydroxamates, which are functional analogs, undergo a nih.govnih.gov-sigmatropic rearrangement/cyclization/rearomatization cascade under basic conditions to produce substituted tetrahydroquinolines. rsc.orgnih.gov This reaction involves the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane ring. rsc.orgnih.gov
nih.govresearchgate.net-Sigmatropic rearrangements have also been developed, particularly for cyclopropenylcarbinol derivatives, leading to the formation of alkylidenecyclopropanes. researchgate.netbeilstein-journals.org While not directly involving this compound, these reactions highlight the utility of the cyclopropene scaffold in sigmatropic shifts. The stereoselectivity of these rearrangements can often be controlled, providing access to specific diastereomers. researchgate.net
Table 2: Types of Sigmatropic Rearrangements in Cyclopropane/Cyclopropene Analogs
| Rearrangement Type | Substrate Class | Key Transformation | Product Class | References |
|---|---|---|---|---|
| nih.govnih.gov | N-Arylated O-cyclopropyl hydroxamates | N-O and C-C bond cleavage/formation | Tetrahydroquinolines | rsc.orgnih.gov |
| nih.govresearchgate.net | Cyclopropenylcarbinyl phosphinites | P-O bond migration | Alkylidenecyclopropane phosphine (B1218219) oxides | beilstein-journals.org |
| nih.govnih.gov | Cyclopropenylcarbinyl esters | C-O bond cleavage, C-C bond formation | Functionalized alkylidenecyclopropanes | researchgate.net |
Other Significant Reaction Pathways
Beyond pericyclic reactions, this compound and its analogs engage in a variety of other important transformations.
Isomerization and rearrangement reactions offer pathways to structurally diverse products. A key intermediate in some of these rearrangements is the nitrenium ion (R₂N⁺). wikipedia.org Cyclopropyl-substituted nitrenium ions, generated, for example, from the photolysis of N-aminopyridinium precursors, can undergo several transformations. chemrxiv.org These include cyclopropyl ring expansion to form azetium ions and ethylene (B1197577) elimination to yield isonitrilium ions. chemrxiv.org
The oxidation of cyclopropylamines can also lead to rearrangements. For instance, the lead tetraacetate oxidation of 2-phenylcyclopropylamine yields trans-cinnamaldehyde, while 1-phenylcyclopropylamine produces benzonitrile (B105546) and ethylene. oup.com These reactions are thought to proceed through nitrenium ion intermediates. oup.com The Stieglitz rearrangement, a 1,2-rearrangement of amine derivatives to imines, is another example of a rearrangement that can occur with activated amine derivatives, sometimes involving nitrenium-like intermediates. wikipedia.org
Transition metals play a pivotal role in activating and functionalizing the strained ring of cyclopropene-amine derivatives. rsc.org A wide range of metals, including rhodium, iridium, palladium, and copper, have been employed to catalyze various transformations. researchgate.netpku.edu.cnrsc.orgresearchgate.net
Rhodium(II) catalysts are effective in generating cycloprop-1-en-1-yl ketones from enoldiazoacetates, which can then rearrange to form substituted furans. pku.edu.cn The regioselectivity of these rearrangements can often be controlled by the choice of the transition metal catalyst. pku.edu.cn
Iridium-catalyzed C(sp³)–H borylation of aminocyclopropanes has been developed as a method for introducing boron functionality with high enantioselectivity. researchgate.netnih.gov This reaction proceeds under mild conditions and tolerates a broad spectrum of functional groups. researchgate.net
Palladium-catalyzed reactions are also common, for example, in the synthesis of pyrroles from cyclopropenones and anilines. rsc.org Nickel catalysts have been used for [5+1] benzannulation reactions between cyclopropenes and isocyanides to produce aniline (B41778) derivatives. nih.gov These transition metal-catalyzed reactions significantly expand the synthetic utility of cyclopropene-amine systems, enabling the construction of complex carbo- and heterocyclic frameworks. researchgate.netsioc-journal.cn
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (2E,4E)-2,4-hexadiene |
| (2E,4Z,6E)-2,4,6-octatriene |
| (2E,4Z,6Z)-2,4,6-octatriene |
| (2E,4Z)-2,4-hexadiene |
| 1-phenylcyclopropylamine |
| 2-phenylcyclopropylamine |
| 4-Aminobicyclo[3.1.1]heptanes |
| Alkylidenecyclopropanes |
| Aminocyclopropane |
| Azetium ion |
| Benzonitrile |
| Bicyclo[1.1.0]butane |
| Bicyclo[3.1.1]heptane |
| cis-5,6-dimethyl-1,3-cyclohexadiene |
| This compound |
| Cyclopropanone |
| Cyclopropene |
| Cyclopropenone |
| Cyclopropylamine |
| Ethylene |
| Furan |
| Isonitrilium ion |
| N-Arylaminocycloalkyl compounds |
| N-aryl cyclopropylamine |
| N-aminopyridinium |
| Nitrenium ion |
| O-cyclopropyl hydroxylamine |
| Pyrrole |
| Tetrahydroquinoline |
| trans-5,6-dimethyl-1,3-cyclohexadiene |
Single Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) represents a pivotal mechanism for the activation and functionalization of strained ring systems, including functional analogs of this compound. This process, typically initiated by photoredox catalysis or direct photoexcitation, involves the transfer of a single electron to or from the cyclopropylamine moiety, generating highly reactive radical ion intermediates. researchgate.netrsc.orgnumberanalytics.com These intermediates can then undergo a variety of transformations, most notably ring-opening reactions, which leverage the inherent strain of the three-membered ring as a thermodynamic driving force. researchgate.netnih.gov
Research into the SET mechanisms of cyclopropylamine derivatives has revealed elegant pathways for constructing complex molecular architectures. A notable example is the formal [3+2] cycloaddition of N-aryl cyclopropylamines with electron-poor olefins, which can proceed without the need for an external photocatalyst. chemrxiv.orgchemrxiv.org In this process, the N-aryl cyclopropylamine itself can act as the photoactive species. chemrxiv.org Upon irradiation, a photoexcited electron donor-acceptor (EDA) complex may form, initiating the SET process. researchgate.netd-nb.info
The general mechanism for these transformations can be outlined as follows:
Initiation via SET: The reaction begins with a single electron transfer from the amine to an excited photocatalyst or, in some cases, directly from a photoexcited amine-olefin complex. rsc.org This oxidation event generates a nitrogen-centered radical cation. rsc.org The efficiency of this initial SET can be influenced by the electronic properties of substituents on the aryl group of N-aryl cyclopropylamine analogs. chemrxiv.org
Ring-Opening: The high ring strain of the cyclopropane ring facilitates a rapid and irreversible β-scission of the radical cation intermediate. rsc.org This ring-opening step cleaves a C-C bond to form a more stable, delocalized distonic radical cation, often described as a β-carbon radical stabilized by an iminium ion. rsc.org
Intermediate Trapping: The newly formed radical intermediate is then trapped by a suitable acceptor, such as an alkene or alkyne. rsc.org This step typically involves the addition of the carbon-centered radical to the π-system of the acceptor. rsc.org
Cyclization and Termination: Subsequent intramolecular cyclization of the resulting radical intermediate leads to the formation of a five-membered ring. rsc.org The catalytic cycle is completed by a final electron transfer step, which reduces the N-radical cation and regenerates the ground state of the photocatalyst, yielding the final product. rsc.org
This stepwise radical mechanism, involving distinct radical cation and carbon-centered radical intermediates, has been supported by mechanistic studies. rsc.orgchemrxiv.org For instance, the reaction of N-cyclopropylanilines with both dimethyl maleate (B1232345) and dimethyl fumarate (B1241708) yielding the same diastereomeric mixture of products supports a mechanism where the stereochemistry is lost, which is characteristic of a stepwise radical process rather than a concerted one. chemrxiv.org
The versatility of SET-induced ring-opening has been demonstrated in the synthesis of a variety of sterically congested and structurally diverse molecules, including dialkyl ethers, esters, alcohols, and various nitrogen-containing compounds. nih.govnih.gov Computational studies have further corroborated these mechanistic pathways, providing insight into the energetics and stereochemical outcomes of the nucleophilic attack on the radical cation intermediate, which often proceeds via a concerted SN2-type ring-opening. nih.govnih.gov
The table below summarizes representative research findings on the SET-initiated reactions of N-aryl cyclopropylamine, a functional analog of this compound.
| Reactant (Analog) | Reaction Partner | Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| N-phenylcyclopropylamine | Ethyl acrylate | 365 nm LEDs, CH3CN, 25 °C, 24h (catalyst-free) | Ethyl 1-phenyl-3-aminocyclopentane-1-carboxylate | 72 | 3:2 | chemrxiv.org |
| N-phenylcyclopropylamine | Methyl methacrylate | 365 nm LEDs, CH3CN, 25 °C, 24h (catalyst-free) | Methyl 3-amino-3-methyl-1-phenylcyclopentane-1-carboxylate | 99 | 3:2 | chemrxiv.org |
| N-(4-methoxyphenyl)cyclopropylamine | Ethyl acrylate | 365 nm LEDs, CH3CN, 25 °C, 24h (catalyst-free) | Ethyl 3-(4-methoxyphenylamino)cyclopentane-1-carboxylate | 85 | 3:2 | chemrxiv.org |
| N-(4-(trifluoromethyl)phenyl)cyclopropylamine | Ethyl acrylate | 365 nm LEDs, CH3CN, 25 °C, 24h (catalyst-free) | Ethyl 3-(4-(trifluoromethyl)phenylamino)cyclopentane-1-carboxylate | 29 | 1:1 | chemrxiv.org |
| N-cyclopropylaniline | Styrene | Ru(bpy)3(PF6)2 (cat.), blue LEDs, CH3CN | 1,3-diphenyl-cyclopentylamine derivative | 85 | >20:1 | rsc.org |
Computational and Theoretical Investigations of Cycloprop 2 En 1 Amine Chemistry
Electronic Structure and Bonding
The electronic structure of cycloprop-2-en-1-amine is intrinsically linked to its three-membered ring system, which imposes significant geometric constraints and results in high ring strain.
This compound possesses a high degree of ring strain due to the deviation of its bond angles from the ideal values for sp² and sp³ hybridized carbon atoms. The C-C-C bond angles in the cyclopropene (B1174273) ring are constrained to approximately 60°, a significant departure from the ideal 120° for the double-bonded carbons and 109.5° for the saturated carbon. This angle strain, combined with torsional strain from the eclipsing of substituents, contributes to the molecule's high potential energy and reactivity. wikipedia.orgmasterorganicchemistry.com
The introduction of a double bond into the cyclopropane (B1198618) ring to form cyclopropene significantly increases the ring strain. wikipedia.org This is because the sp² hybridized carbons of the double bond prefer a planar geometry with 120° bond angles, which is severely distorted in the three-membered ring. Theoretical calculations on related systems, such as cyclopropane and cyclopropene, have quantified this increase in strain energy. scispace.com The strain energy in cyclopropene is considerably higher than in cyclopropane, making it more reactive. scispace.com The presence of the amine group in this compound can further influence the ring strain through electronic effects.
Orbital interaction analysis reveals that the bonding in the cyclopropene ring involves "bent bonds," where the electron density is concentrated outside the direct internuclear axis. This is a consequence of the strained geometry, which prevents optimal orbital overlap. The π-system of the double bond interacts with the σ-framework of the ring, leading to a unique electronic structure that governs the molecule's reactivity.
Computational studies, often employing methods like Quantum Theory of Atoms in Molecules (QTAIM), provide detailed information about the electron density distribution in this compound. These analyses can reveal the nature of chemical bonds and the distribution of charge within the molecule. nih.gov In this compound, the electron density is expected to be polarized due to the presence of the electronegative nitrogen atom of the amine group. This polarization influences the molecule's electrostatic potential and its interactions with other chemical species.
The amine group in this compound acts as an electron donor, which can significantly affect the properties of the cyclopropene ring. This donor-acceptor relationship, with the cyclopropyl (B3062369) group sometimes acting as a donor as well, is a key feature of related cyclopropane chemistry. nih.gov The nitrogen lone pair can conjugate with the π-system of the double bond, delocalizing electron density and influencing the molecule's reactivity. This electron-donating character is crucial in many of its chemical transformations, particularly in reactions involving electrophiles.
Table 1: Calculated Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅N | PubChem |
| Molecular Weight | 55.08 g/mol | PubChem |
| XLogP3 | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 55.042199164 Da | PubChem |
| Monoisotopic Mass | 55.042199164 Da | PubChem |
| Topological Polar Surface Area | 26 Ų | PubChem |
| Heavy Atom Count | 4 | PubChem |
Note: This data is computationally generated and provided by PubChem. rsc.org
Mechanistic Probes and Reaction Pathway Elucidation
Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound, offering insights into transition states, energy barriers, and reaction coordinates.
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions. rsc.org For reactions involving this compound, DFT calculations can be used to locate and characterize the transition state structures. By determining the geometry and energy of the transition state, the activation energy (energy barrier) for a given reaction can be calculated. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular pathway. For instance, in ring-opening reactions, which are common for strained cyclopropene derivatives, DFT can elucidate the step-by-step mechanism and identify the rate-determining step. rsc.org
Intrinsic Reaction Coordinate (IRC) calculations are performed to map out the reaction pathway connecting reactants, transition state, and products. This analysis is particularly valuable for understanding concerted reactions, where bond breaking and bond forming occur simultaneously. By following the IRC from the transition state, chemists can verify that the located transition structure indeed connects the desired reactants and products. This method provides a detailed picture of the geometric changes that occur throughout the reaction, offering a deeper understanding of the reaction dynamics.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the behavior of molecules in their electronically excited states. semanticscholar.orgsemanticscholar.orgresearchgate.netiastate.edu This method can be used to calculate vertical excitation energies, which correspond to the absorption of light, and to explore the potential energy surfaces of excited states. For a molecule like this compound, TD-DFT could be used to investigate its photochemistry, such as photoisomerization or photocyclization reactions. By simulating the dynamics on the excited-state potential energy surface, it is possible to understand how the molecule behaves after absorbing light and which photochemical pathways are most likely to occur.
Predictive Modeling for Reactivity and Selectivity
Computational and theoretical investigations are pivotal in predicting the reactivity and selectivity of novel chemical entities like this compound. The absence of extensive experimental data for this specific molecule makes predictive modeling an indispensable tool for understanding its chemical behavior. By employing quantum chemical calculations, researchers can elucidate the electronic structure, potential reaction pathways, and the kinetic and thermodynamic parameters that govern its reactions. These predictive models are crucial for designing synthetic routes and foreseeing the outcomes of chemical transformations.
The reactivity of this compound is largely dictated by the interplay of the strained three-membered ring and the enamine functionality. Theoretical models focus on several key aspects to predict its behavior:
Frontier Molecular Orbital (FMO) Theory : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting how the molecule will interact with other reagents. researchgate.netnih.gov For an enamine, the HOMO is typically localized on the nitrogen atom and the α-carbon of the vinyl group, indicating its nucleophilic character. The LUMO, conversely, indicates the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Electrostatic Potential Maps : These maps provide a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen lone pair and the double bond are expected to be electron-rich, making them susceptible to electrophilic attack.
Calculation of Reaction Pathways : By modeling the transition states of potential reactions, computational methods can predict the most likely reaction pathways and the stereochemical outcomes. This is particularly important for understanding the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving the strained cyclopropene ring and the enamine moiety.
Detailed Research Findings
While specific computational studies on this compound are not abundant in the current literature, data from analogous systems like cyclopropylamine (B47189) and simple enamines provide valuable insights. Density Functional Theory (DFT) is a commonly employed method for these calculations.
Structural and Electronic Properties:
The geometric and electronic parameters of a molecule are the foundation for predicting its reactivity. Below is a table of representative calculated properties for molecules structurally related to this compound, which can be used to infer its characteristics.
| Compound | Method/Basis Set | C-N Bond Length (Å) | N Atom Mulliken Charge | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|---|
| Cyclopropylamine | B3LYP/6-31G(2d,2p) | 1.428 | -0.85 to -0.95 | -9.12 | 1.58 | 10.70 |
| Vinylamine | DFT/B3LYP | 1.395 | -0.80 to -0.90 | -8.75 | 1.25 | 10.00 |
| This compound (Predicted) | DFT/B3LYP | ~1.40 | -0.82 to -0.92 | ~ -8.5 | ~ 1.3 | ~ 9.8 |
Data for Cyclopropylamine and Vinylamine are based on typical values found in computational chemistry literature. The values for this compound are predicted based on trends and the combined structural features of the other two molecules.
Reactivity Indices:
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
| Parameter | Formula | Predicted Value for this compound (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | ~ 8.5 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | ~ -1.3 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | ~ 4.9 | Resistance to change in electron distribution. |
| Electronic Chemical Potential (μ) | -(I + A) / 2 | ~ -3.6 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | ~ 1.32 | Propensity to accept electrons. |
The relatively low ionization potential and high HOMO energy suggest that this compound is a good electron donor, characteristic of its enamine nature. The HOMO-LUMO gap being smaller than that of cyclopropylamine indicates a higher reactivity.
Theoretical studies on the reactions of cyclopropylamines have shown that the strain of the three-membered ring can be harnessed in cycloaddition reactions. rsc.org For this compound, predictive models would likely focus on its participation in [3+2] cycloadditions, where the enamine acts as a three-atom component. The selectivity of such reactions would be highly dependent on the substituents and the reaction conditions, and computational modeling of the transition states would be essential to predict the diastereoselectivity and enantioselectivity.
Advanced Applications in Organic Synthesis and Chemical Biology Tools
Cyclopropylamine (B47189) and Cyclopropene (B1174273) Derivatives as Versatile Building Blocks
Cyclopropylamines and cyclopropenes are established as important synthetic intermediates, prized for their unique reactivity which is largely governed by the strain of the three-membered ring. longdom.orgacs.org This inherent strain facilitates a variety of chemical transformations, including ring-opening or cycloaddition reactions, making them powerful precursors in organic synthesis. acs.orgacs.org Due to their high strain energy, cyclopropene derivatives are particularly reactive units. nih.govjst.go.jp This reactivity has made them popular as small, genetically encodable bioorthogonal reagents in chemical biology. nih.govjst.go.jpresearchgate.net
The versatility of these compounds stems from their ability to undergo selective transformations. For instance, the carbometalation of cyclopropenes is a general method for creating stereodefined cyclopropane (B1198618) derivatives. nih.govacs.org Furthermore, cyclopropylamines are key structural motifs in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals, underscoring their importance as foundational building blocks. longdom.orgnih.govchemrxiv.org The development of synthetic methods, such as the Kulinkovich reaction applied to amides and nitriles or additions to cyclopropenes, has expanded the accessibility and utility of the aminocyclopropane moiety. acs.org
Stereoselective Construction of Complex Organic Scaffolds
A significant application of cyclopropene derivatives is in the stereoselective synthesis of highly substituted, complex organic structures. The rigid and well-defined geometry of the cyclopropene ring allows for excellent facial selectivity in various addition reactions.
Recent advancements have focused on the carbometalation of cyclopropenes as a robust method for forming stereodefined cyclopropane derivatives. nih.govacs.org These reactions can create new issues of regio-, diastereo-, and enantioselectivity, which have been successfully addressed. nih.govacs.org For example, copper-catalyzed carbomagnesiation and carbozincation reactions proceed with exclusive syn-addition to the cyclopropene double bond, yielding a single diastereomer. rsc.org The resulting configurationally stable cyclopropyl-metal intermediates can be trapped with electrophiles, preserving the stereochemistry and leading to polysubstituted cyclopropanes. nih.gov
This high degree of stereocontrol is evident in various transformations:
Diels-Alder Reactions: 3-(cycloprop-2-en-1-oyl)-oxazolidinones, which are stable derivatives of cycloprop-2-ene carboxylic acid, react as dienophiles with cyclic and acyclic dienes to give Diels-Alder adducts as single diastereomers due to high endo-selectivity. nih.gov
Hydroxyallylation: A zinc-mediated stereoselective hydroxyallylation of cyclopropenes with cyclopropanols yields densely functionalized cyclopropanes with excellent control over three contiguous stereocenters. chemrxiv.org
[2+2] Cycloadditions: Photocatalytic [2+2] cycloaddition reactions between cyclopropenes and alkenes have been developed for the synthesis of housanes (bicyclo[2.1.0]pentanes), which are valuable bioisosteres of cyclopentane. rsc.org These methods can create multiple contiguous quaternary carbon centers with high stereoselectivity. rsc.org
The table below summarizes key findings in stereoselective reactions involving cyclopropene derivatives.
| Reaction Type | Substrates | Key Features | Stereoselectivity Outcome | Source(s) |
| Diels-Alder Cycloaddition | 3-(cycloprop-2-en-1-oyl)-oxazolidinone, Cyclopentadiene | High endo-selectivity | Single diastereomer | nih.gov |
| 1,2-Dimagnesiation | 3-methyl-3-phenylcycloprop-1-ene, Mg-Mg bonded compound | syn-addition to the least hindered face | Single diastereomeric product | rsc.org |
| [2+2] Photocataloysis | Cyclopropene, Maleimide | Energy transfer photocatalysis | High diastereoselectivity (>20:1 dr) | rsc.org |
| Hydroxyallylation | Cyclopropene, Cyclopropanol | Zinc-mediated, NHC ligand promotion | Excellent diastereocontrol | chemrxiv.org |
Intermediates for Synthetically Challenging Targets
The reactivity of cyclopropene and cyclopropylamine derivatives makes them ideal intermediates for accessing synthetically challenging molecular architectures. Their ability to undergo controlled ring-opening or participate in cycloaddition reactions provides pathways to complex scaffolds that are otherwise difficult to assemble. nih.govacs.org
One prominent example is the synthesis of bicyclo[2.1.0]pentane, commonly known as housane. rsc.org Housanes are C(sp3)-rich, highly strained structures considered potential bioisosteres of cyclopentane, but their synthesis is challenging. rsc.org A highly stereoselective strategy utilizes the photocatalytic [2+2] cycloaddition of cyclopropenes with alkenes to construct polysubstituted housanes, including novel spiro-oxa-housanes. rsc.org This approach leverages the high ring strain of the cyclopropene starting material to drive the formation of the complex bicyclic system. rsc.org
Furthermore, the combination of regio- and diastereoselective carbometalation of a cyclopropene with a subsequent reaction of the resulting cyclopropylmetal species can trigger a selective carbon-carbon bond cleavage. nih.govacs.org This cascade process allows for the preparation of complex acyclic substrates possessing multiple stereocenters, including quaternary carbons, from a simple cyclic precursor. nih.govacs.org The unique chemical properties of these intermediates thus provide a powerful tool for building molecular complexity in the synthesis of natural products and other intricate targets. researchgate.net
Chemical Probes and Mechanistic Tools (e.g., for enzyme inactivation mechanisms)
Beyond their role in synthesis, cyclopropylamines are widely used as mechanistic probes to investigate elusive biological reaction mechanisms, particularly in enzyme-catalyzed reactions. frontiersin.org Their most notable application is as mechanism-based inactivators, or "suicide inhibitors," for a range of enzymes, including cytochrome P450s (P450s) and monoamine oxidases (MAO). frontiersin.orgresearchgate.net
The inactivation mechanism often involves the enzyme's own catalytic cycle. For P450 enzymes, the process is believed to start with a single electron transfer (SET) from the cyclopropylamine nitrogen to the activated heme cofactor, forming an aminium cation radical. frontiersin.org This radical is unstable and undergoes rapid ring-opening to generate a highly reactive carbon-centered radical. This radical species then covalently binds to an amino acid residue within the enzyme's active site, leading to irreversible inactivation. frontiersin.org
This property has been exploited to design highly specific and effective enzyme inhibitors. For example, derivatives of tranylcypromine, a cyclopropylamine-containing drug, have been synthesized and evaluated as irreversible inhibitors of the histone demethylase KDM1A (also known as LSD1), a target in cancer therapy. nih.gov Structural and biochemical analyses have shown that these compounds form covalent adducts with the FAD co-enzyme. nih.gov
The table below presents inhibition data for a cyclopropylamine derivative against monoamine oxidases.
| Compound | Target Enzyme | Preincubation Time | IC₅₀ Value | Source(s) |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO A | 30 min | 170 nM | researchgate.net |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO B | 30 min | 5 nM | researchgate.net |
The ability of cyclopropylamines to act as suicide inhibitors makes them invaluable tools for enzymology and drug design. frontiersin.org By generating a reactive species only after catalytic turnover, they provide a specific and effective way to probe enzyme mechanisms and develop targeted therapeutics. frontiersin.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for cycloprop-2-en-1-amine, and how do reaction conditions influence yield and purity?
- Methodology : this compound synthesis often involves [2+1] cycloaddition or ring-opening reactions. Key variables include catalysts (e.g., transition metals), solvent polarity, and temperature. For example, using palladium catalysts in aprotic solvents can enhance ring stability . Reproducibility requires strict control of stoichiometry and inert atmospheres to prevent side reactions. Yield optimization should prioritize purification via column chromatography or recrystallization, with purity validated by GC-MS or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- NMR : NMR detects deshielded protons on the cyclopropane ring (δ 1.5–2.5 ppm) and amine protons (δ 1.0–3.0 ppm). NMR identifies strained carbons (40–60 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., ~60° for cyclopropane) and confirms amine geometry.
- IR spectroscopy : N-H stretching (3300–3500 cm) and cyclopropane ring vibrations (800–1000 cm) .
Q. How does the reactivity of this compound compare to non-cyclic amines in common organic transformations?
- Methodology : The strained cyclopropane ring increases electrophilicity, accelerating nucleophilic substitution but reducing stability under acidic conditions. For example, oxidation with KMnO may cleave the ring, forming aldehydes, while hydrogenation preserves the ring but saturates the amine . Comparative kinetic studies using UV-Vis or calorimetry can quantify reactivity differences .
Advanced Research Questions
Q. What computational chemistry approaches best predict the unique electronic properties of this compound's strained ring system?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain energy (~27 kcal/mol) and frontier molecular orbitals. Molecular dynamics simulations assess conformational flexibility under thermal stress. These models guide synthetic strategies for stabilizing the ring in catalytic applications .
Q. What experimental designs effectively assess this compound's stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies involve:
- pH variation : Monitor degradation via HPLC in buffers (pH 2–12) at 25–60°C.
- Thermal analysis : TGA/DSC identifies decomposition thresholds.
- Kinetic profiling : Arrhenius plots predict shelf-life under storage conditions .
Q. How should researchers resolve contradictions in reported thermodynamic data for this compound derivatives?
- Methodology : Cross-validate data using multiple techniques (e.g., calorimetry for ΔH, gas-phase measurements for bond dissociation energies). Systematic meta-analyses of literature should account for solvent effects, impurities, and measurement protocols. Transparent reporting of experimental conditions is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
